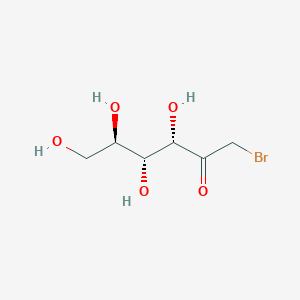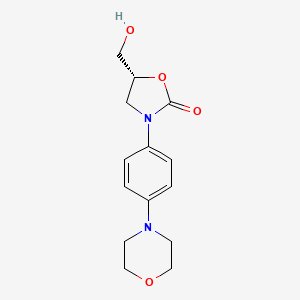![molecular formula C22H39ClN2S B13425059 [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine: is an organic compound characterized by the presence of a chloro group, a hexadecylthio group, and a hydrazine moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine typically involves the nucleophilic aromatic substitution reactionThe final step involves the addition of a hydrazine moiety to the phenyl ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes, followed by hydrazine addition. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine is used as a reagent in various organic synthesis reactions. Its unique structure allows for the formation of complex molecules through substitution and addition reactions.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for developing new antibiotics .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to induce apoptosis in cancer cells is of particular interest .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine involves its interaction with cellular components, such as membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can interact with specific enzymes and proteins, inhibiting their function and leading to cell death. The molecular targets and pathways involved include membrane proteins and enzymes critical for cell survival .
Vergleich Mit ähnlichen Verbindungen
- [5-Chloro-2-(dodecylthio)phenyl]-hydrazine
- [5-Chloro-2-(octadecylthio)phenyl]-hydrazine
- [5-Chloro-2-(tetradecylthio)phenyl]-hydrazine
Comparison: Compared to similar compounds, [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine is unique due to its specific chain length of the hexadecylthio group. This chain length influences its solubility, reactivity, and biological activity. For instance, the hexadecylthio group provides optimal hydrophobic interactions, enhancing its ability to interact with biological membranes and proteins .
Eigenschaften
Molekularformel |
C22H39ClN2S |
|---|---|
Molekulargewicht |
399.1 g/mol |
IUPAC-Name |
(5-chloro-2-hexadecylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C22H39ClN2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-22-17-16-20(23)19-21(22)25-24/h16-17,19,25H,2-15,18,24H2,1H3 |
InChI-Schlüssel |
QMPJOPDJJBTIOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)Cl)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


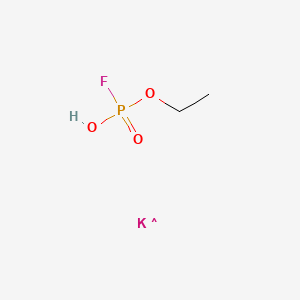

![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)


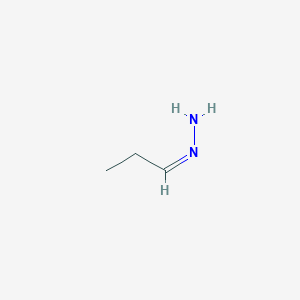
![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)
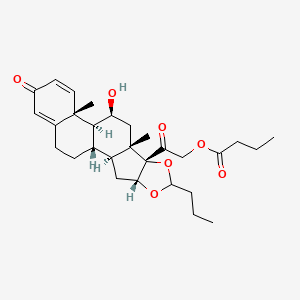
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)

